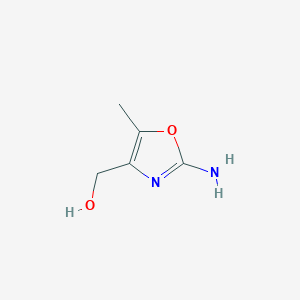

(2-Amino-5-methyl-oxazol-4-yl)-methanol

Description

Significance of the Oxazole (B20620) Core in Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a fundamental scaffold in chemical research, particularly in medicinal chemistry. nih.govnih.gov Its structural and chemical diversity allows for a wide range of interactions with biological receptors and enzymes, making oxazole-based molecules a prime focus for drug discovery. nih.gov The oxazole motif is present in numerous natural products and has been incorporated into a variety of synthetic molecules exhibiting broad biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. nih.govnih.govpharmaguideline.com This wide spectrum of activity has established the oxazole core as a valuable building block in the development of new therapeutic agents. nih.gov

Contextualization of Amino-Substituted Oxazolemethanols in Organic Synthesis

Amino-substituted oxazolemethanols, such as (2-Amino-5-methyl-oxazol-4-yl)-methanol, are valuable intermediates in organic synthesis. The presence of both an amino group and a primary alcohol (methanol) on the oxazole ring provides multiple points for further chemical modification. This dual functionality allows for the construction of more complex molecular architectures.

Several classical and modern synthetic methods are employed to create substituted oxazole rings. The Robinson-Gabriel synthesis , for instance, involves the cyclodehydration of 2-acylamino-ketones. wikipedia.orgnih.gov This method has been adapted for the synthesis of a variety of oxazole derivatives. wikipedia.org Another prominent method is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a versatile route to 5-substituted oxazoles. nih.govorganic-chemistry.org The synthesis of oxazoles can also be achieved through reactions involving α-haloketones and primary amides, or from the reaction of α-hydroxyamino ketones with aldehydes. pharmaguideline.com The use of amino alcohols as starting materials in catalytic, one-pot reactions is also a recognized strategy for synthesizing oxazoles. researchgate.net

The amino and methanol (B129727) substituents on the oxazole core can undergo a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the hydroxyl group of the methanol substituent can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. This reactivity makes amino-substituted oxazolemethanols versatile building blocks for creating libraries of compounds for screening in drug discovery and materials science.

Overview of Research Trajectories for Advanced Chemical Building Blocks

Current research in chemical synthesis is increasingly focused on the development of advanced chemical building blocks. These are often complex, three-dimensional molecules designed to be readily incorporated into larger structures, simplifying the synthesis of intricate molecular targets. wikipedia.org The goal is to move beyond simple, flat starting materials to a "Lego-like" approach where complex structures can be assembled by snapping together pre-functionalized blocks.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1240607-45-7 | nih.gov |

| IUPAC Name | (2-amino-5-methyl-1,3-oxazol-4-yl)methanol | wikipedia.org |

| Molecular Formula | C5H8N2O2 | nih.gov |

| Physical Form | Beige Solid | wikipedia.org |

Table 2: Major Synthetic Routes to the Oxazole Core

| Synthesis Method | Description | Key Reactants |

| Robinson-Gabriel Synthesis | Intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.org | 2-Acylamino-ketone, dehydrating agent (e.g., sulfuric acid, PCl5). wikipedia.orgdntb.gov.ua |

| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org | Aldehyde, Tosylmethyl isocyanide (TosMIC), base. nih.govorganic-chemistry.org |

| From α-Haloketones | Reaction of an α-haloketone with a primary amide. pharmaguideline.com | α-Haloketone, Primary amide. |

| From α-Hydroxyamino Ketones | Reaction of an α-hydroxyamino ketone with an aldehyde. pharmaguideline.com | α-Hydroxyamino ketone, Aldehyde, dehydrating agent. |

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-methyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRBGDCAIFRJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Methyl Oxazol 4 Yl Methanol and Its Analogues

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of (2-Amino-5-methyl-oxazol-4-yl)-methanol reveals several key disconnections that point towards plausible starting materials and synthetic strategies.

Identification of Key Disconnections and Precursors for the Oxazole (B20620) Nucleus

The primary disconnections for the oxazole ring involve breaking the C-O and C=N bonds. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the O1-C2 and N3-C4 bonds. This approach suggests the condensation of an α-hydroxy ketone with a source for the 2-amino group, such as cyanamide (B42294) or urea (B33335). For the target molecule, the key precursor would be a substituted α-hydroxy-β-ketoaldehyde or a related four-carbon building block. A plausible precursor is 1,3-dihydroxy-2-butanone .

Pathway B: Disconnection of the C4-C5 and O1-C5 bonds. This strategy points towards the reaction of an N-acylamino acid derivative with a suitable cyclizing agent. This is characteristic of the Robinson-Gabriel synthesis and related methods for oxazole formation.

The table below summarizes the key precursors identified through retrosynthetic analysis.

| Disconnection Strategy | Key Precursors | Resulting Bonds Formed in Synthesis |

| O1-C2 and N3-C4 | α-Hydroxy ketone and Cyanamide/Urea | C=N and C-O (cyclization) |

| C4-C5 and O1-C5 | N-Acylamino acid derivative and cyclizing agent | C-C and C-O (cyclization) |

Consideration of Substituent Introduction and Functional Group Interconversions

The substituents on the oxazole ring—an amino group at C2, a methyl group at C5, and a hydroxymethyl group at C4—can be introduced either directly from the starting materials or through subsequent functional group interconversions.

A key strategy involves the synthesis of a related oxazole derivative, such as a 4-carboxy-oxazole, which can then be converted to the desired 4-hydroxymethyl group. For instance, the synthesis of ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate has been reported. The ester group in this compound can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comyoutube.comyoutube.comambeed.com. This two-step approach, involving the initial formation of a stable ester-substituted oxazole followed by reduction, is a common and effective strategy in organic synthesis.

Classical and Established Synthetic Routes

Several classical and well-established synthetic routes can be employed for the construction of the this compound scaffold and its analogues.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is typically achieved through cyclization reactions, with the condensation of bifunctional precursors being a common approach.

The condensation of amino acid derivatives, such as serine, with aldehydes provides a direct route to 2,4-disubstituted oxazoles nih.govgoogle.com. In this approach, the amino acid provides the C4 and N3 atoms of the oxazole ring, while the aldehyde contributes the C2 atom. The substituent at the C5 position would need to be incorporated into the amino acid precursor. While this method is effective for certain substitution patterns, achieving the specific 2-amino-5-methyl-4-hydroxymethyl arrangement of the target molecule would require a custom-designed amino acid precursor.

A general representation of this reaction is shown below:

| Amino Acid Derivative | Aldehyde/Ketone | Resulting Oxazole Substitution Pattern |

| Serine | R-CHO | 2-Substituted-4-carboxyoxazole |

| Threonine | R-CHO | 2,5-Disubstituted-4-carboxyoxazole |

Oxazolones, also known as azlactones, are important intermediates in the synthesis of various heterocyclic compounds, including oxazoles biointerfaceresearch.comjddtonline.info. They are typically synthesized by the cyclodehydration of N-acylamino acids using dehydrating agents such as acetic anhydride in the Erlenmeyer-Plöchl reaction biointerfaceresearch.com. Modern peptide coupling reagents can also be employed for this transformation.

Amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), are commonly used to form amide bonds in peptide synthesis wikipedia.orgsemanticscholar.orgnih.govresearchgate.netcommonorganicchemistry.comslideshare.net. These reagents can also facilitate the intramolecular cyclization of N-acylamino acids to form oxazolones. The resulting oxazolone (B7731731) can then be further modified to introduce the desired substituents and converted to the target 2-amino-oxazole derivative.

The following table summarizes the role of common amide coupling reagents in oxazolone synthesis.

| Coupling Reagent | Precursor | Intermediate/Product |

| EDC/HOBt | N-Acylamino acid | Oxazolone |

| BOP Reagent | N-Acylamino acid | Oxazolone |

| Acetic Anhydride | N-Acylamino acid (e.g., N-acetylglycine) | Oxazolone |

Formation of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group at the 4-position of the oxazole ring is a crucial step in the synthesis of the target molecule. This can be achieved through the reduction of a corresponding ester or carboxylic acid precursor or by more direct approaches.

A common and reliable method for generating a hydroxymethyl group is the reduction of a carboxylic acid or its ester derivative. A variety of reducing agents can be employed for this transformation. For example, the reduction of carboxylic acids to alcohols can be achieved using reagents like sodium borohydride (B1222165) in the presence of iodine (NaBH4/I2) or titanium tetrachloride (TiCl4). stackexchange.com Specifically for amino acids, this method has been shown to be effective in converting the carboxylic acid moiety to the corresponding amino alcohol without affecting other functional groups. stackexchange.com While these are general methods, their application to an oxazole-4-carboxylic acid or its ester would be a logical synthetic step to produce this compound. The choice of reducing agent would be critical to ensure chemoselectivity, preserving the oxazole ring and the amino group.

A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed starting from carboxylic acids, amino acids, and boronic acids, which could potentially be adapted to create a precursor for reduction. beilstein-journals.org

Table 1: Selected Reducing Agents for Carboxylic Acid to Alcohol Conversion

| Reducing Agent/System | Key Features |

| Sodium Borohydride / Iodine (NaBH4/I2) | Selective for carboxylic acids over esters. |

| Titanium Tetrachloride (TiCl4) / Ammonia-Borane | Tolerates various functional groups. |

| Lithium Aluminium Hydride (LiAlH4) | Powerful but less selective reducing agent. |

This table presents general reducing agents for the conversion of carboxylic acids to alcohols and is not specific to the title compound.

Directly introducing a hydroxymethyl group onto a pre-formed 2-amino-5-methyl-oxazole is a more atom-economical but challenging approach. The literature reviewed does not provide a clear, direct one-step hydroxymethylation method for this specific substrate. Such a transformation would likely proceed through an initial formylation of the oxazole ring at the C4 position, followed by reduction of the resulting aldehyde. Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, but the presence of the amino group at C2 and the methyl group at C5 would influence the regioselectivity of such a reaction. Further research is required to establish a viable direct hydroxymethylation protocol for this system.

Incorporation of the Amino Functionality

The presence of the amino group at the 2-position is a defining feature of the target molecule. Several synthetic strategies allow for the introduction of this functionality. One of the most established methods is a variation of the Hantzsch thiazole synthesis, where an α-haloketone is condensed with urea or a urea derivative to form the 2-aminooxazole ring. researchgate.net

Another approach involves the Buchwald–Hartwig cross-coupling reaction. This palladium-catalyzed reaction can be used to couple an aryl halide with an amine. While often used to N-arylate amino groups, it has also been applied to the synthesis of 2-amino heterocycles. researchgate.netnih.gov

Furthermore, cycloaddition reactions can be employed to construct the 2-aminooxazole core. For instance, the reaction of heterocyclic azides with 2-cyanoacetamidines can lead to the formation of N-heteroaryl-substituted amidines which can be precursors to or part of a larger amino-heterocyclic system. nih.gov

Table 2: Methods for Incorporating the 2-Amino Group in Oxazoles

| Method | Key Reagents/Catalysts | Description |

| Hantzsch-type Synthesis | α-Haloketone, Urea | Condensation reaction to form the 2-aminooxazole ring. researchgate.net |

| Buchwald–Hartwig Coupling | Palladium catalyst, Aryl halide, Amine | Cross-coupling reaction to form a C-N bond. researchgate.netnih.gov |

| Cycloaddition Reactions | Heterocyclic azide, 2-Cyanoacetamidine | Formation of a triazole intermediate that can rearrange. nih.gov |

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis often focuses on the development of highly efficient and selective reactions, frequently employing catalysis.

Catalyst-Mediated Cycloaddition Reactions

Catalyst-mediated cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings like oxazoles. These reactions often proceed with high regio- and stereoselectivity. The 1,3-dipolar cycloaddition of alkenes or alkynes with nitrile oxides is a primary pathway to 1,2-oxazoles (isoxazoles), a related class of heterocycles. nih.gov While not directly forming the 1,3-oxazole ring of the target compound, these methods highlight the utility of cycloaddition in heterocycle synthesis.

More directly, the synthesis of 2,5-disubstituted thiazoles, which are structural analogs of oxazoles, has been achieved via a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides, followed by a rhodium(II)-catalyzed reaction. acs.org The development of analogous catalyst systems for the direct synthesis of 2-amino-substituted 1,3-oxazoles from simple precursors via cycloaddition pathways is an active area of research.

Metal-Catalyzed Approaches (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted oxazoles. The Buchwald-Hartwig reaction, for instance, has been successfully applied to the synthesis of 4-aryl-substituted 2-aminooxazoles. nih.gov This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. nih.gov Different catalytic systems, such as those employing ligands like DavePhos and S-Phos, have been investigated to optimize reaction yields. nih.govresearchgate.net For example, the S-Phos Pd G2 system has shown effectiveness in high-temperature reactions. researchgate.net While the DavePhos/Pd(OAc)2 system has been reported to give lower yields in some cases. nih.gov

Other metal-catalyzed approaches include copper-mediated amidation of vinyl halides followed by intramolecular cyclization and gold-catalyzed 5-exo-dig cyclization of N-propargyl carboxamides. informahealthcare.com Nickel-catalyzed Suzuki-Miyaura coupling has also been utilized for the synthesis of trisubstituted oxazoles. ijpsonline.com

| Catalytic System | Base | General Observations | Reference |

|---|---|---|---|

| S-Phos Pd G2 | tBuONa | Effective in high-temperature reactions; yield can be influenced by the choice of base. | nih.govresearchgate.net |

| DavePhos/Pd(OAc)2 | Various | Reported to result in lower yields (8-11%) in some instances. | nih.gov |

| X-Phos Pd G2 | t-BuONa | Yields around 50% have been achieved. | researchgate.net |

Organocatalytic and Acid/Base Catalyzed Methods

Organocatalytic and acid/base-catalyzed methods provide metal-free alternatives for the synthesis of oxazole derivatives. A common approach involves the condensation of β-enamino ketoesters with hydroxylamine hydrochloride, which can lead to the regioselective formation of 1,2-oxazole derivatives. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of an intermediate, followed by intramolecular cyclization and dehydration. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Acid catalysis, for example using HClO4-SiO2, has been employed in the cyclization reactions of various aminoazoles with aldehydes and 1,3-diketones to form fused pyridine (B92270) systems. frontiersin.org Base-catalyzed methods, such as the van Leusen oxazole synthesis, utilize a strong base to deprotonate tosylmethylisocyanide (TosMIC), which then reacts with an aldehyde to form the oxazole ring. ijpsonline.comnih.gov

Multi-Component Reactions (MCRs) for Oxazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like oxazoles in a single step from three or more starting materials. mdpi.com The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for oxazole synthesis.

Several MCRs have been developed for the synthesis of various heterocyclic systems that can be analogous to oxazole synthesis. For instance, a three-component reaction between 5-aminopyrazoles, salicylic aldehydes, and pyruvic acid under microwave irradiation has been used to synthesize pyrazolo[3,4-b]pyridine derivatives. mdpi.com Similarly, a one-pot, three-component synthesis of pyridine derivatives has been achieved through a Chichibabin reaction of 3-acetyl coumarins, aromatic aldehydes, and ammonium acetate. mdpi.com These strategies highlight the potential of MCRs to generate diverse heterocyclic scaffolds.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of oxazoles. ijpsonline.comacs.orgresearchgate.net Microwave irradiation has been successfully used in the [3+2] cycloaddition reaction of aryl aldehydes with TosMIC to produce 5-substituted oxazoles in high yields (up to 96%) and short reaction times (8 minutes). acs.org This method has also been demonstrated to be scalable to gram-scale synthesis. acs.org

Microwave-assisted synthesis has also been applied to the preparation of 2-aminooxazole derivatives. researchgate.net Furthermore, microwave heating has been employed in the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 2-amino-6-methylpyrimidin-4(1H)-one and α-bromoacetophenones, demonstrating superior yields compared to conventional heating. nih.gov

Flow chemistry, while not as extensively reported for this specific compound, offers potential advantages for the synthesis of oxazoles, including improved safety, scalability, and process control.

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl aldehydes, TosMIC | K3PO4 (2 equiv) | Isopropanol | 65 °C, 350 W, 8 min | 96% | acs.org |

| 2-amino-6-methylpyrimidin-4(1H)-one, α-bromoacetophenones | - | - | 160 °C, 20 min | High yields | nih.gov |

Regioselective Synthesis of Oxazole Derivatives

Regioselectivity is a critical aspect of oxazole synthesis, as different isomers can exhibit distinct biological activities. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been shown to proceed with high regioselectivity, leading to the formation of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The regiochemical outcome is determined by the initial site of nucleophilic attack of hydroxylamine on the β-enamino ketoester. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

In the synthesis of substituted quinazolines, which can serve as a model for regioselective synthesis, nucleophilic aromatic substitution (SNAr) at the C4 position of 2,4-dichloroquinazoline precursors is a well-established regioselective process. nih.gov Theoretical and experimental studies have confirmed the preferential substitution at the 4-position. nih.gov

Stereoselective Synthesis Considerations

Chiral Pool Approaches for Stereocenter Control

The chiral pool approach is a powerful strategy for the synthesis of enantiomerically pure compounds by utilizing readily available chiral natural products as starting materials. wikipedia.org This strategy is particularly useful when the target molecule shares a similar chiral framework with a known natural product. wikipedia.org For the synthesis of chiral oxazole derivatives, amino acids, sugars, and terpenes can serve as versatile chiral building blocks. wikipedia.org

For instance, naturally occurring aromatic abietanes have been used as a chiral pool for the asymmetric synthesis of terpenoids. rsc.org This approach involves leveraging the inherent chirality of the starting material to control the stereochemistry of the final product. While specific examples for this compound are not detailed in the provided context, the principles of the chiral pool approach are broadly applicable to the stereoselective synthesis of complex molecules.

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while ensuring the process is efficient and scalable. For the synthesis of this compound and its analogues, several parameters can be adjusted, including the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Reagent Selection

The choice of catalyst is paramount in many synthetic routes for oxazoles. Gold-catalyzed reactions, for instance, have been used for the one-pot synthesis of highly substituted oxazoles from amides, alkynes, and aldehydes. researchgate.net Zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides also provides an efficient route to oxazole derivatives. acs.org For simpler, metal-free approaches, strategies involving iodine as an oxidant for the C–O bond cleavage of esters and subsequent cyclization to form substituted oxazoles have been developed, offering an environmentally benign alternative. rsc.org In the widely used van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and TosMIC (tosylmethyl isocyanide), the choice of base (e.g., K2CO3) and solvent (e.g., methanol) is crucial for driving the reaction to completion. nih.govmdpi.com

Solvent, Temperature, and Time

Reaction parameters such as solvent, temperature, and duration must be carefully optimized. In a study on the synthesis of 2-substituted benzoxazoles, various solvents and reaction times were tested to maximize yield. mdpi.com It was found that adjusting the ratio of starting materials and running the reaction at room temperature for one hour provided the highest yield of 95%. mdpi.com Similarly, in the optimization of methyl 2-methoxy-5-aminosulfonyl benzoate synthesis, heating the reaction to reflux for a specific duration was found to be critical for maximizing the yield of the esterification step to 97.4%. semanticscholar.org These examples highlight that systematic screening of reaction conditions is a standard and effective procedure for yield enhancement.

The table below presents data from various studies on oxazole synthesis, demonstrating how reaction conditions are optimized to improve yields.

| Synthetic Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| Metal-Free C-O Cleavage/Cyclization | Ethyl 2-phenylacetate, Benzylamine | I2 (Oxidant) | DMSO, 120°C, 12h | 82 | rsc.org |

| Van Leusen Reaction | 2-chloroquinoline-3-carbaldehyde, TosMIC | K2CO3 | Methanol (B129727), Reflux, 8h | 83 | nih.govmdpi.com |

| Tf2O-Promoted Amide Activation | N-benzyl-N-methylbenzamide, 2-aminophenol | Tf2O, 2-F-Pyridine | DCM, rt, 1h | 95 | mdpi.com |

| Copper-facilitated Oxidative Cyclization | Primary amines, Acetoacetate derivatives | Copper acetate, TBHP, Iodine | DMF, Reflux | up to 88 | researchgate.net |

| Gold-Catalyzed Cyclo-isomerization | Propargylic amides | AuCl3 | Dioxane, 80°C, 18h | up to 95 | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Reactions of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), rendering it susceptible to a variety of reactions that can either preserve or disrupt the ring system. The presence of an amino group at C2, a methyl group at C5, and a hydroxymethyl group at C4 significantly influences the electron distribution and, consequently, the reactivity of the ring.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: The oxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging unless activating groups are present on the ring pharmaguideline.com. The order of reactivity for electrophilic attack on the oxazole ring is typically C4 > C5 > C2 pharmaguideline.com. However, the presence of the electron-donating amino group at the C2 position can influence this reactivity. Despite this, electrophilic substitution on the oxazole ring of compounds similar to (2-Amino-5-methyl-oxazol-4-yl)-methanol is not a commonly employed synthetic strategy. When such reactions do occur, they generally favor the C5 position wikipedia.org.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the oxazole ring is rare and typically requires the presence of a good leaving group, most commonly at the C2 position wikipedia.orgnih.gov. In many instances, nucleophilic attack on the oxazole ring leads to ring cleavage rather than substitution pharmaguideline.com. For a nucleophilic substitution to occur on this compound, the amino group at C2 would need to be transformed into a suitable leaving group, such as a diazonium salt. Alternatively, substitution at other positions would necessitate the presence of a halide or another effective leaving group. For instance, 2,6-bistriazolylpurines undergo SNAr reactions where a triazole at the C6 position acts as a leaving group beilstein-journals.org.

| Reaction Type | Position Preference | General Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C5 | Difficult | Presence of electron-donating groups enhances reactivity. |

| Nucleophilic Aromatic Substitution | C2 | Rare | Requires a good leaving group; often competes with ring-opening. |

Ring-Opening and Ring-Closing Transformations

Ring-Opening Transformations: The oxazole ring can be opened under various conditions. Nucleophilic attack, particularly at the C2 position, can initiate ring cleavage. For example, treatment of oxazoles with ammonia or formamide can lead to ring-opening and subsequent recyclization to form imidazoles pharmaguideline.com. Oxidation of the oxazole ring with agents like potassium permanganate or ozone can also result in cleavage pharmaguideline.com. Furthermore, deprotonation at the C2 position with a strong base can lead to a ring-opened isonitrile intermediate wikipedia.org.

Ring-Closing Transformations: The synthesis of the oxazole ring itself is a ring-closing transformation. Numerous methods exist for the synthesis of substituted oxazoles, which are effectively the reverse of ring-opening reactions. A common method involves the cyclization of β-acylamino ketones (Robinson-Gabriel synthesis) pharmaguideline.com. Other approaches include the reaction of α-haloketones with amides and the cyclization of propargyl amides organic-chemistry.org. The synthesis of oxazoles from amino alcohols represents another important ring-closing strategy researchgate.netwmich.edu. For instance, oxazolines can be synthesized from the reaction of amino alcohols with various reagents, and these can be subsequently oxidized to oxazoles wmich.eduorganic-chemistry.org.

| Transformation | Reagents/Conditions | Outcome |

| Ring-Opening | ||

| Nucleophilic Attack | Ammonia, Formamide | Ring cleavage and potential recyclization to other heterocycles (e.g., imidazoles). |

| Oxidation | KMnO4, O3 | Cleavage of the oxazole ring. |

| Deprotonation | Strong Base (at C2) | Formation of a ring-opened isonitrile. |

| Ring-Closing | ||

| Robinson-Gabriel Synthesis | Dehydration of β-acylamino ketones | Formation of the oxazole ring. |

| From α-haloketones | Reaction with primary amides | Formation of the oxazole ring. |

| From Amino Alcohols | Various cyclization methods followed by oxidation | Formation of the oxazole ring. |

Rearrangement Reactions

Cornforth Rearrangement: The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles where the acyl group at C4 and the substituent at C5 exchange positions wikipedia.org. This reaction proceeds through a nitrile ylide intermediate. For this compound, this rearrangement would first require acylation of the hydroxymethyl group at the C4 position.

Skeletal Rearrangement: More recent research has demonstrated novel skeletal rearrangements of oxazoles. For instance, a dynamic 8π electrocyclization process can lead to the rearrangement of an oxazole into an azepine and a pyrrole nih.gov. This highlights the potential for complex transformations of the oxazole core under specific conditions.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While it has been studied in fused systems like benzoxazoles, its application to simple, non-annulated oxazoles is less common but theoretically possible if the appropriate functionalities are present scispace.commanchester.ac.ukresearchgate.net. This would involve an intramolecular attack from a nucleophile on one of the oxazole ring carbons, displacing another part of the molecule.

Transformations of the 2-Amino Group

The 2-amino group of this compound is a versatile functional handle for a variety of derivatization strategies.

Acylation and Alkylation Reactions

Acylation: The primary amino group at the C2 position can be readily acylated using standard reagents such as acid chlorides and acid anhydrides to form the corresponding amides core.ac.ukthieme-connect.deresearchgate.net. The reactivity of the amino group allows for the introduction of a wide range of acyl moieties, thereby modifying the properties of the parent molecule.

Alkylation: The 2-amino group can also undergo alkylation with alkyl halides nih.gov. Depending on the reaction conditions and the nature of the alkylating agent, mono- or di-alkylation can occur. Reductive amination with aldehydes or ketones is another effective method for N-alkylation researchgate.net. Furthermore, N-arylation can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction.

| Reaction Type | Reagent Class | Product |

| Acylation | Acid Chlorides, Acid Anhydrides | N-(5-methyl-4-(hydroxymethyl)oxazol-2-yl)amide derivatives |

| Alkylation | Alkyl Halides | N-alkyl-5-methyl-4-(hydroxymethyl)oxazol-2-amine derivatives |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N-alkyl-5-methyl-4-(hydroxymethyl)oxazol-2-amine derivatives |

| N-Arylation | Aryl Halides + Palladium Catalyst | N-aryl-5-methyl-4-(hydroxymethyl)oxazol-2-amine derivatives |

Diazotization and Coupling Reactions

The primary aromatic amino group at the C2 position can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid organic-chemistry.org. This reaction converts the amino group into a diazonium salt. Heterocyclic diazonium salts are often unstable but are valuable intermediates for a variety of subsequent reactions.

Coupling Reactions: The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds uobaghdad.edu.iqresearchgate.net. This reaction is a form of electrophilic aromatic substitution where the diazonium ion is the electrophile. The successful diazotization and coupling of the structurally similar 2-amino-5-thiol-1,3,4-thiadiazole suggests that the 2-amino group of this compound would undergo analogous transformations uobaghdad.edu.iqresearchgate.netnih.gov.

| Step | Reagents | Intermediate/Product |

| Diazotization | NaNO2, Strong Acid (e.g., HCl) | (5-methyl-4-(hydroxymethyl)oxazol-2-yl)diazonium salt |

| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | Azo-coupled derivative of this compound |

Reactions of the 4-Hydroxymethyl Group

The 4-hydroxymethyl group is a key functional handle that allows for extensive derivatization of the this compound core. Its primary alcohol nature makes it amenable to a variety of classical organic transformations.

The primary alcohol of the 4-hydroxymethyl group can be selectively oxidized to form the corresponding aldehyde (2-amino-5-methyl-oxazole-4-carbaldehyde) or further oxidized to the carboxylic acid (2-amino-5-methyl-oxazole-4-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Oxidation to Aldehyde : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are commonly employed for this transformation. The synthesis of related 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes has been reported, indicating the feasibility of this oxidation researchgate.net. These aldehyde derivatives are highly valuable intermediates for subsequent reactions, including reductive amination, Wittig reactions, and further condensation reactions to form new heterocyclic systems researchgate.net.

Oxidation to Carboxylic Acid : Stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (NaClO₂). The synthesis of analogous oxazole carboxylic acids, such as 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, has been achieved through methods like the hydrolysis of an ester precursor, demonstrating the stability of the 2-amino-oxazole ring to such conditions researchgate.net. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives, significantly expanding the chemical diversity of the scaffold.

The hydroxyl moiety of the 4-hydroxymethyl group can undergo esterification and etherification to produce a wide range of derivatives.

Esterification : The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. These reactions are typically catalyzed by an acid (e.g., H₂SO₄ for Fischer esterification) or a base (e.g., pyridine (B92270) or triethylamine when using acid chlorides/anhydrides). This reaction provides a straightforward method to introduce various acyl groups to the C4-position, which can be used to modulate the molecule's physicochemical properties. Standard procedures, such as reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base, would be expected to yield the desired ester.

Etherification : The formation of ethers can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups. Chemoselective methods for the etherification of benzylic-type alcohols in the presence of other functional groups have been developed and could potentially be adapted for this substrate organic-chemistry.org. Careful selection of reagents is necessary to avoid competing reactions at the 2-amino group.

To enable nucleophilic substitution at the 4-position, the hydroxyl group of the hydroxymethyl moiety must first be converted into a good leaving group. This is a common strategy to expand the synthetic utility of alcohols.

Activation of the Hydroxyl Group : The alcohol can be transformed into a sulfonate ester (e.g., tosylate, mesylate) by reacting it with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. Alternatively, it can be converted into a halide (e.g., chloride, bromide) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Substitution with Nucleophiles : Once the activated intermediate is formed, it can readily undergo an Sₙ2 reaction with a wide variety of nucleophiles. This opens a pathway to introduce diverse functionalities at the C4-methyl position.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Introduced Functional Group |

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

| Thiols | Sodium Thiophenoxide (NaSPh) | (Phenylthio)methyl (-CH₂SPh) |

| Amines | Ammonia, Primary/Secondary Amines | Aminomethyl (-CH₂NRR') |

This two-step sequence is a powerful tool for introducing nitrogen, sulfur, and carbon-based functional groups, greatly enhancing the molecular diversity achievable from the starting alcohol.

Synthesis of Advanced Derivatives and Analogues

The functional group transformations described above serve as foundational steps for the synthesis of more complex and advanced derivatives. The aldehyde and carboxylic acid derivatives are particularly important building blocks.

For example, the 2-amino-5-methyl-oxazole-4-carbaldehyde intermediate can be used in:

Knoevenagel Condensation : Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) to generate α,β-unsaturated systems, which can be precursors for other heterocyclic rings.

Wittig Reaction : To introduce substituted vinyl groups.

Synthesis of Fused Heterocycles : Condensation with dinucleophiles, such as hydrazines or amidines, can lead to the formation of fused pyrazole or pyrimidine rings, respectively. For instance, the condensation of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with substituted hydrazines has been used to synthesize novel quinoline-1,3-oxazole hybrids researchgate.net.

The 2-amino-5-methyl-oxazole-4-carboxylic acid intermediate allows for:

Peptide Coupling : It can be coupled with amino acids or peptide fragments using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to create oxazole-peptide hybrids researchgate.net. This incorporates the oxazole core into a biomimetic scaffold.

Amide Library Synthesis : Reaction with a diverse set of amines can generate a library of amide derivatives for biological screening.

By combining the reactivity of both the 2-amino and the 4-hydroxymethyl groups, chemists can design and execute multistep syntheses to produce sophisticated molecules with tailored properties for various applications in medicinal chemistry and materials science.

Scaffold Derivatization and Diversification Strategies

The derivatization of the this compound scaffold can be systematically approached by targeting its primary functional groups: the exocyclic amino group and the hydroxymethyl substituent. These groups allow for a wide range of chemical transformations to introduce molecular diversity.

Derivatization of the 2-Amino Group:

The 2-amino group of the oxazole ring is a versatile handle for derivatization. Standard reactions targeting primary amines can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing a wide array of functional groups.

Alkylation and Arylation: N-alkylation and N-arylation can be achieved through various methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between the 2-aminooxazole and aryl halides or triflates acs.orgwikipedia.orgyoutube.comjk-sci.com. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties. Direct alkylation with alkyl halides can also be performed, though regioselectivity between the endocyclic and exocyclic nitrogen atoms can sometimes be a challenge mdpi.commonash.edu.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.

Derivatization of the 4-Hydroxymethyl Group:

The hydroxymethyl group at the 4-position of the oxazole ring offers another site for diversification. Its reactivity is characteristic of a primary alcohol, allowing for a range of transformations.

Etherification: The hydroxyl group can be converted to ethers through reactions such as the Williamson ether synthesis or the Mitsunobu reaction, providing access to a variety of alkoxy and aryloxy derivatives.

Esterification: Esterification with carboxylic acids or their derivatives leads to the formation of esters, which can serve as prodrugs or introduce new functional handles.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents. The resulting halomethyl-oxazole is a reactive intermediate for subsequent nucleophilic substitution reactions rsc.org.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up further avenues for derivatization, such as the formation of imines, reductive amination products, or amides.

A combinatorial approach, derivatizing both the amino and hydroxymethyl groups, can rapidly generate a large library of diverse compounds from the this compound scaffold.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Moiety |

| 2-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |

| 2-Amino Group | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, Base | Arylamine |

| 2-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| 4-Hydroxymethyl Group | Etherification | Alkyl/Aryl halides, Base (e.g., NaH) | Ether |

| 4-Hydroxymethyl Group | Esterification | Carboxylic acids, Acid catalyst | Ester |

| 4-Hydroxymethyl Group | Halogenation | SOCl₂, PBr₃ | Halomethyl |

| 4-Hydroxymethyl Group | Oxidation | PCC, DMP | Aldehyde/Carboxylic Acid |

Bioisosteric Replacements of the Oxazole Ring or Substituents

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties leading to comparable biological activity, is a cornerstone of medicinal chemistry. For this compound, bioisosteric replacements can target the oxazole ring itself or its substituents.

The 2-aminooxazole moiety is a well-established bioisostere of the 2-aminothiazole (B372263) scaffold acs.org. Thiazoles are prevalent in numerous biologically active compounds. Replacing the sulfur atom of a thiazole with an oxygen atom to yield an oxazole can lead to improved physicochemical properties, such as reduced lipophilicity and altered metabolic stability, while potentially maintaining or enhancing biological activity acs.org. This "ring equivalence" concept can be extended to other five-membered heterocycles like imidazole, pyrazole, and triazole, each offering a unique electronic and hydrogen bonding profile.

Furthermore, the substituents on the oxazole ring can be replaced with their bioisosteres. For instance, the methyl group at the 5-position could be replaced with other small alkyl groups, a cyclopropyl ring, or a halogen atom like chlorine, which have similar steric demands. The hydroxymethyl group at the 4-position could be replaced by a methoxymethyl, aminomethyl, or a small amide group to explore different hydrogen bonding interactions.

| Original Moiety | Bioisosteric Replacement | Rationale |

| 2-Aminooxazole Ring | 2-Aminothiazole Ring | Similar size and electronics, potential for improved physicochemical properties. |

| 2-Aminooxazole Ring | 2-Aminoimidazole Ring | Alters hydrogen bonding capabilities (donor and acceptor). |

| 5-Methyl Group | Ethyl, Cyclopropyl | Exploration of steric and lipophilic requirements. |

| 5-Methyl Group | Chlorine | Similar size, alters electronic properties. |

| 4-Hydroxymethyl Group | Methoxymethyl Ether | Modifies hydrogen bonding and lipophilicity. |

| 4-Hydroxymethyl Group | Aminomethyl Group | Introduces a basic center and alters hydrogen bonding. |

Formation of Hybrid Heterocyclic Systems

The reactive functional groups of this compound make it an excellent building block for the synthesis of fused and linked hybrid heterocyclic systems. The 2-amino group, in particular, is well-suited for participating in cyclocondensation reactions with bis-electrophiles to construct new rings.

Fused Heterocyclic Systems:

The formation of fused heterocyclic systems often involves the reaction of the 2-amino group and the adjacent ring nitrogen with a 1,3-bielectrophilic species. This can lead to the formation of bicyclic systems such as oxazolo[3,2-a]pyrimidines or oxazolo[3,2-c]pyrimidines.

Oxazolo[3,2-a]pyrimidines: These can be synthesized through the reaction of 2-aminooxazoles with β-dicarbonyl compounds or their equivalents, such as fluorinated alkynoates mdpi.com. The reaction proceeds via an initial Michael addition of the exocyclic amino group, followed by cyclization and dehydration to afford the fused pyrimidinone ring.

Oxazolo[3,2-c]pyrimidines: The synthesis of this isomeric system can be achieved through different strategies, for example, by the acid-catalyzed cyclization of a pyrimidine precursor bearing a suitable side chain that can react with the pyrimidine nitrogen tandfonline.comtandfonline.com. Another approach involves the formal aza-Diels-Alder reaction of alkenyldihydrooxazoles with isocyanates rsc.org.

The hydroxymethyl group can also participate in cyclization reactions. For example, after conversion to a more reactive group like a halomethyl, it could undergo intramolecular cyclization with a suitably positioned nucleophile on a substituent introduced at the 2-amino position.

Linked Heterocyclic Systems:

Beyond fused systems, this compound can be incorporated into larger molecules as a distinct heterocyclic unit. For instance, derivatization of the 2-amino group with a haloacyl halide, followed by reaction with a nucleophilic heterocycle, can lead to the formation of a hybrid molecule containing two different heterocyclic rings linked by an amide and an alkyl chain. Similarly, the hydroxymethyl group can be used as a handle to link the oxazole to other heterocyclic systems through ether or ester linkages. Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient strategy for the rapid assembly of complex hybrid molecules from simple building blocks, including aminoazoles frontiersin.orgnih.gov.

| Hybrid System Type | Synthetic Strategy | Key Reagents | Resulting Scaffold |

| Fused | Cyclocondensation | β-Dicarbonyl compounds, Alkynoates | Oxazolo[3,2-a]pyrimidine |

| Fused | Cyclization | Isocyanates (with dihydrooxazole precursor) | Oxazolo[3,2-c]pyrimidine |

| Linked | Sequential Reactions | Haloacyl halides, Nucleophilic heterocycles | Linked Bi-heterocyclic Systems |

| Linked | Multicomponent Reactions | Aldehydes, β-ketoesters, etc. | Diverse Hybrid Molecules |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the connectivity of atoms within a molecule. For (2-Amino-5-methyl-oxazol-4-yl)-methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity and Functional Group Assignment

Detailed experimental 1D NMR data for this compound is not widely available in the public domain. However, based on the known structure, expected chemical shifts can be predicted.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the methyl protons, the methylene (B1212753) protons of the methanol (B129727) group, the amino protons, and the hydroxyl proton. The integration of these signals would confirm the number of protons in each chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals are expected for the methyl carbon, the methylene carbon, and the three carbons of the oxazole (B20620) ring (C2, C4, and C5). The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the substitution pattern.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, though less common, can provide valuable information about the electronic environment of the nitrogen atoms within the amino group and the oxazole ring. A study on related 1,2-oxazole derivatives has shown that the nitrogen of the oxazole ring resonates at a characteristic chemical shift. beilstein-journals.org

A comprehensive analysis of related oxazole structures from the literature can provide insights into the expected chemical shift ranges for the protons and carbons in this compound. For instance, in a series of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the oxazole ring carbons C4 and C5, and the methine proton on the oxazole ring have been assigned specific chemical shifts. beilstein-journals.org

Predicted ¹H and ¹³C NMR Data Table for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 | ~10 |

| -CH₂OH | ~4.5 | ~55 |

| -NH₂ | Variable | - |

| -OH | Variable | - |

| Oxazole C2 | - | ~160 |

| Oxazole C4 | - | ~135 |

| Oxazole C5 | - | ~145 |

Note: These are predicted values and may differ from experimental data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structure and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. For instance, it would show a correlation between the methylene protons and the hydroxyl proton of the methanol group, if the exchange rate of the hydroxyl proton is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the substituent groups and the oxazole ring. For example, correlations would be expected between the methyl protons and C5 of the oxazole ring, and between the methylene protons and C4 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the oxazole ring by observing through-space interactions between the methyl protons and the methylene protons with the ring protons (if any) or other substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₅H₈N₂O₂), the expected exact mass can be calculated. This experimental value would be compared to the theoretical mass to confirm the molecular formula with high confidence. While no specific HRMS data for this compound was found in the searched literature, this technique is standard for the characterization of new chemical entities.

Fragmentation Pattern Analysis for Structural Insights

In addition to the molecular ion peak, the mass spectrum of this compound would exhibit a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The analysis of these fragmentation patterns can provide valuable structural information. Expected fragmentation pathways could include:

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the oxazole ring.

Loss of the amino group (-NH₂).

Loss of the methyl group (-CH₃).

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹).

C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹).

C=N and C=C stretching of the oxazole ring (in the region of 1500-1650 cm⁻¹).

C-O stretching of the alcohol (around 1050-1260 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring, being a conjugated system, is expected to absorb UV light. The position of the maximum absorption (λmax) would be characteristic of the 2-amino-5-methyl-oxazole chromophore.

While specific experimental IR and UV-Vis spectra for this compound are not available in the reviewed literature, the expected absorption regions can be inferred from the known functional groups and the heterocyclic core.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the primary amine (–NH₂), the hydroxyl group (–OH), the methyl group (–CH₃), and the oxazole ring itself.

Due to a lack of direct experimental spectra for the title compound, the expected vibrational frequencies are inferred from data on analogous structures, such as 2-amino-5-methylthiazole (B129938) and other substituted oxazoles. nih.govjocpr.com The IR spectrum of an oxazole ring typically shows absorbance bands for ring stretching and deformation. uq.edu.au The primary amine group is expected to show characteristic symmetric and asymmetric stretching vibrations, as well as scissoring (bending) vibrations. The hydroxyl group will exhibit a strong, broad stretching band, and the methyl and methylene groups will have their own distinct stretching and bending modes.

Table 1: Predicted Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O–H (Alcohol) | Stretching | ~3400 - 3200 (broad) | Indicative of the hydroxyl group, often broadened by hydrogen bonding. |

| N–H (Amine) | Asymmetric & Symmetric Stretching | ~3450 - 3250 | Typically appears as two distinct peaks for a primary amine. Data from related aminothiazoles show bands in this region. jocpr.com |

| C–H (Methyl/Methylene) | Stretching | ~2990 - 2850 | Characteristic of the methyl and hydroxymethyl substituents. |

| C=N / C=C (Oxazole Ring) | Ring Stretching | ~1680 - 1480 | Complex vibrations integral to the heterocyclic ring structure. Related aminothiazoles show C=N stretching around 1625 cm⁻¹. jocpr.com |

| N–H (Amine) | Scissoring (Bending) | ~1650 - 1580 | Confirms the presence of the primary amine group. |

This table is based on established IR correlation charts and data from analogous compounds due to the absence of direct experimental data for this compound.

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The principal chromophore in this compound is the 2-amino-oxazole system. The electronic structure of this heterocyclic ring, with its combination of π-bonds and heteroatoms (oxygen and nitrogen) containing non-bonding (n) electrons, gives rise to characteristic electronic transitions.

The expected transitions for this molecule are:

π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the oxazole ring is primarily responsible for these transitions.

n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. The presence of the amino group (–NH₂) and the hydroxymethyl group (–CH₂OH) as auxochromes can influence the position and intensity of these absorption bands.

DFT and TD-DFT calculations are powerful tools for predicting the modulation of UV-Visible spectroscopic properties based on the substituent's nature and position. chemrxiv.orgnih.govchemrxiv.org The electron-donating amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted oxazole ring. While specific experimental λmax values for the title compound are not available, studies on other substituted heterocyclic systems demonstrate that such electronic effects significantly alter absorption spectra. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although a crystal structure for this compound has not been published, analysis of the Cambridge Structural Database and related literature for analogous 2-amino-heterocyclic compounds allows for a detailed prediction of its solid-state conformation and intermolecular interactions. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the –NH₂ and –OH groups) and acceptors (the ring nitrogen, ring oxygen, and the hydroxyl oxygen).

Crystal structures of numerous 2-amino-substituted thiazoles, pyrimidines, and other heterocycles consistently reveal the formation of a robust, centrosymmetric dimer motif. uq.edu.aunih.govresearchgate.net This dimer is formed through a pair of N–H···N hydrogen bonds, where the amino group of one molecule interacts with the heterocyclic ring nitrogen of a second molecule, creating a characteristic R²₂(8) graph-set notation. It is highly probable that this compound adopts this same primary interaction.

Furthermore, the hydroxymethyl group introduces additional possibilities for hydrogen bonding. The –OH group can act as a donor to the nitrogen or oxygen atoms of a neighboring molecule (O–H···N or O–H···O) or act as an acceptor from a neighboring amino group (N–H···O). These additional interactions would link the primary dimer units into more extended one-, two-, or three-dimensional networks. semanticscholar.org

Table 2: Predicted Intermolecular Hydrogen Bonds

| Donor (D) | Acceptor (A) | D–H···A Interaction | Role in Crystal Packing |

|---|---|---|---|

| N–H (Amine) | N (Oxazole Ring) | N–H···N | Formation of primary centrosymmetric R²₂(8) dimers. uq.edu.auresearchgate.net |

| O–H (Hydroxyl) | N (Oxazole Ring) | O–H···N | Linking dimers into chains or sheets. |

| O–H (Hydroxyl) | O (Hydroxyl) | O–H···O | Formation of chains or layers involving the alcohol functional group. |

This table represents a predictive analysis based on the crystallographic trends observed in analogous molecular structures containing 2-amino-heterocyclic and hydroxyl functionalities.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the molecular properties of heterocyclic compounds. irjweb.comresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G++(d,p), are frequently used to optimize molecular geometry and calculate various electronic and energetic parameters. irjweb.comresearchgate.netsemanticscholar.orgresearchgate.net

The electronic structure of an oxazole (B20620) derivative is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a molecule like (2-Amino-5-methyl-oxazol-4-yl)-methanol, the most negative potential (red/yellow regions) is expected around the oxygen and nitrogen atoms of the oxazole ring, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) is typically found around the amino and hydroxyl protons. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Substituted 2-Amino-oxazole Derivative (Analog) This table presents typical data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation for an analogous compound, as direct data for the subject compound is not available.

| Parameter | Representative Value | Significance |

| EHOMO | -5.65 eV | Electron-donating ability |

| ELUMO | -0.81 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.84 eV | Chemical reactivity, kinetic stability irjweb.com |

| Dipole Moment | ~3.5 D | Molecular polarity |

| Ionization Potential | 7.06 eV | Energy required to remove an electron researchgate.net |

| Electron Affinity | 2.54 eV | Energy released upon gaining an electron researchgate.net |

This compound can exist in various conformations due to the rotational freedom around the C4-C(methanol) and C2-N(amino) single bonds. Computational studies can determine the relative energies of these different conformers to identify the most stable, lowest-energy structure.

Furthermore, 2-amino-oxazole derivatives can exhibit tautomerism, primarily the amino-imino tautomerism. scribd.com The equilibrium between the 2-amino form and the 2-imino form can be investigated computationally. Theoretical calculations on related 2-amino-heterocycles have shown that the amino tautomer is generally more stable, though the relative stability can be influenced by the solvent environment. researchgate.netnih.govresearchgate.net The energy barrier for the proton transfer between these tautomers can be calculated to understand the kinetics of their interconversion. researchgate.net

Figure 1: Potential Tautomeric and Conformational Isomers of this compound (A representation of possible isomers that could be investigated computationally)

Amino Tautomer (Conformer 1 & 2): Shows rotation around the C-CH₂OH bond.

Imino Tautomer: Shows the alternative protonation state.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis and transformation of molecules. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

The synthesis of substituted oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. ijpsonline.com Another common route is the Hantzsch synthesis-like reaction of α-haloketones with ureas or amides. nih.gov

A theoretical investigation into the formation of a 2-amino-oxazole would involve locating the transition state for the key ring-closing step. For example, in a reaction starting from an appropriate α-haloketone and urea (B33335), computational analysis could model the nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by cyclization and dehydration. Transition state analysis would reveal the activation energy of this process, providing insights into the reaction kinetics and the feasibility of the proposed mechanism. organic-chemistry.org Computational studies on related azirine-to-oxazole transformations have successfully used DFT to support proposed mechanisms involving intermediates like ketenimines. organic-chemistry.org

The stability of the oxazole ring towards hydrolysis is a critical aspect of its chemical profile. Theoretical studies on the acid-promoted hydrolysis of related oxazolin-5-ones have been performed using DFT. nih.gov These studies typically investigate different mechanistic pathways, such as protonation on the ring nitrogen versus protonation on a carbonyl oxygen, followed by a nucleophilic attack by water.

For this compound, a theoretical study of hydrolysis would likely model the following steps:

Protonation: Initial protonation at either the ring nitrogen (N3) or the ring oxygen (O1).

Nucleophilic Attack: Attack of a water molecule at an electrophilic carbon center (likely C2 or C5).

Ring Opening: Cleavage of a C-O or C-N bond, guided by the transition state structure.

Calculations would determine the activation barriers for each potential pathway, allowing for a prediction of the most favorable hydrolysis mechanism. nih.gov The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is often necessary to accurately simulate the reaction in an aqueous environment. nih.gov

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. researchgate.netsemanticscholar.orgresearchgate.net

DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. researchgate.netnih.gov Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for a proposed structure can be correlated with experimental data to confirm its identity. researchgate.netsemanticscholar.org Discrepancies between calculated and experimental spectra can sometimes point to the presence of different conformers, tautomers, or an incorrect structural assignment.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound This table illustrates the typical format and expected correlation from a GIAO/DFT study. Actual experimental and calculated values are not available.

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |

| C2 (N-C-N) | 158.5 | 159.1 |

| C4 (C-C-O) | 145.2 | 145.8 |

| C5 (O-C-N) | 128.9 | 129.5 |

| -CH₃ | 11.5 | 11.2 |

| -CH₂OH | 55.8 | 56.3 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, such as those employing density functional theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in spectral assignment and structural confirmation. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

For this compound, theoretical chemical shifts can be calculated and compared to experimental data if available, or serve as a predictive guide. The chemical environment of each nucleus dictates its shift. For instance, the protons of the hydroxymethyl group (-CH₂OH) are expected to have a different chemical shift from the methyl group (-CH₃) protons due to the differing electronic effects of the adjacent oxygen and the oxazole ring. Similarly, the carbon atoms within the oxazole ring will exhibit distinct shifts based on their proximity to the nitrogen and oxygen heteroatoms and the various substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical shifts for similar functional groups and require verification by dedicated computational studies or empirical measurement.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Methyl (C) | C5-CH₃ | - | ~10-15 | Aliphatic carbon attached to the oxazole ring. researchgate.net |

| Methyl (H) | C5-CH₃ | ~2.3 | - | Protons on a methyl group attached to an aromatic ring. nih.gov |

| Methylene (B1212753) (C) | C4-CH₂OH | - | ~55-60 | Carbon influenced by the electronegative oxygen atom. |

| Methylene (H) | C4-CH₂OH | ~4.5 | - | Protons adjacent to an oxygen and the oxazole ring. |

| Hydroxyl (H) | C4-CH₂OH | Variable | - | Shift is dependent on solvent and concentration. |

| Amino (H) | C2-NH₂ | ~6.9 | - | Broad signal, exchangeable protons. nih.govresearchgate.net |

| Oxazole Ring (C) | C2 | - | ~160-165 | Carbon double-bonded to nitrogen and single-bonded to oxygen and nitrogen. researchgate.net |

| Oxazole Ring (C) | C4 | - | ~135-140 | Substituted carbon in the oxazole ring. |

| Oxazole Ring (C) | C5 | - | ~145-150 | Methyl-substituted carbon adjacent to the ring oxygen. |

Vibrational Frequency Analysis (IR)

Vibrational frequency analysis, typically performed using computational methods like DFT, predicts the infrared (IR) spectrum of a molecule. These calculations identify the vibrational modes associated with different functional groups, which correspond to absorption bands in an experimental IR spectrum. researchgate.netnih.gov This analysis is crucial for confirming the presence of key functional groups and for detailed structural characterization.

For this compound, the key vibrational modes include the N-H stretching of the amino group, O-H stretching of the alcohol, C-H stretching of the methyl and methylene groups, and various stretches and bends associated with the oxazole ring. researchgate.net

Table 2: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3300-3400 | Broad, Strong |

| N-H (Amine) | Symmetric/Asymmetric Stretching | ~3100-3300 | Medium |

| C-H (Methyl/Methylene) | Stretching | ~2850-3000 | Medium-Weak |

| N-H (Amine) | Scissoring/Bending | ~1600-1650 | Medium |

| C=N (Oxazole Ring) | Stretching | ~1550-1600 | Medium |

| C-O (Alcohol) | Stretching | ~1050-1150 | Strong |

| C-N (Amine) | Stretching | ~1250-1350 | Medium |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). jbcpm.comnih.gov This method is instrumental in structure-based drug design and in understanding the fundamental interactions between a molecule and a potential target. nih.govunar.ac.id The analysis reveals plausible binding modes and estimates the strength of the interaction, often expressed as a docking score. jbcpm.com

For this compound, a hypothetical docking study would involve preparing its 3D structure and docking it into the active site of a selected protein target. Software such as AutoDock or Molegro would be used to explore various binding poses, which are then ranked based on scoring functions that approximate binding free energy. jbcpm.comnih.gov

Ligand-Receptor Interactions in a Chemical Context

The binding of this compound to a receptor is governed by a variety of non-covalent interactions. Analysis of the top-ranked docking poses reveals the specific chemical interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

Key potential interactions for this molecule include:

Hydrogen Bonds: The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups are excellent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) in a binding pocket. mdpi.com The nitrogen and oxygen atoms within the oxazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl (-CH₃) group provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Valine, Leucine, and Isoleucine.

Pi-Stacking: While the oxazole ring is not as electron-rich as a benzene (B151609) ring, it can still participate in pi-stacking or pi-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Table 3: Hypothetical Ligand-Receptor Interactions for this compound in a Protein Binding Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Hydroxymethyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Ser, Thr, His, Asn, Gln |

| Oxazole Ring (N atom) | Hydrogen Bond Acceptor | Gln, Asn, Arg |

| Oxazole Ring (O atom) | Hydrogen Bond Acceptor | Lys, Arg |

| Methyl Group (-CH₃) | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe |

Theoretical Structure-Reactivity Relationships (SAR)

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. nih.gov By systematically modifying different parts of a molecule, one can correlate specific structural features with changes in chemical properties, providing a rational basis for designing new compounds. mdpi.com